![molecular formula C18H14ClNO4S B5882938 Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate CAS No. 6240-36-4](/img/structure/B5882938.png)
Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
Overview
Description
Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a chlorophenyl group, a furan-2-carbonylamino group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution Reactions: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Amidation: The furan-2-carbonylamino group can be added through an amidation reaction between furan-2-carboxylic acid and an amine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives of thiophene can inhibit the growth of pathogens, making them potential candidates for antibiotic development .
Anticancer Properties
There is growing evidence that thiophene derivatives possess anticancer activity. This compound has been investigated for its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that control cell proliferation and survival, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research highlights that thiophene-based compounds can inhibit inflammatory mediators, thus providing relief in conditions such as arthritis and other inflammatory diseases. This effect is attributed to their ability to interfere with pro-inflammatory cytokine production .
Material Science
Organic Electronics
this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties make it a suitable candidate for enhancing charge transport and improving device efficiency .
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. By incorporating thiophene units into polymer backbones, researchers aim to develop materials with improved conductivity and mechanical strength for applications in flexible electronics and sensors .
Agricultural Chemistry
Pesticide Development
Thiophene derivatives are being investigated for their potential use as agrochemicals, particularly pesticides. The unique structure of this compound may confer resistance against pests while being environmentally friendly compared to traditional chemical pesticides .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
- Ethyl 4-(4-methylphenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
- Ethyl 4-(4-nitrophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate, identified by its CAS number 6240-36-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the following structural features:
- A thiophene ring
- A furan-2-carbonylamino group
- A chlorophenyl substituent
Table 1: Physical Properties
Property | Value |
---|---|
Molecular Weight | 367.82 g/mol |
Boiling Point | 442.4°C at 760 mmHg |
Density | 1.38 g/cm³ |
Flash Point | 221.3°C |
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For example, derivatives of thiophene have been studied for their ability to inhibit tumor cell proliferation. This compound is hypothesized to share these properties due to its structural analogies.
A study focusing on structure-activity relationships (SARs) found that modifications in the thiophene ring could enhance cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1 . The presence of the chlorophenyl group is thought to contribute to increased lipophilicity, aiding in cellular uptake.
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Compounds similar to this compound have shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins .
Case Studies
- In Vitro Studies : In a study examining the effects of related compounds on human cancer cell lines, ethyl derivatives exhibited significant cytotoxic effects at micromolar concentrations. Cells treated with these compounds showed increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
- Animal Models : Preclinical trials using animal models demonstrated that administration of ethyl derivatives resulted in tumor size reduction and improved survival rates compared to control groups. These findings suggest potential for further development as an anticancer therapeutic agent.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWCUXZSHZBDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359665 | |
Record name | ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-36-4 | |
Record name | ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.